molecular formula C21H17F3N6O3S B2956228 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1203191-49-4

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2956228
CAS RN: 1203191-49-4
M. Wt: 490.46
InChI Key: HQQSHOCABJSJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17F3N6O3S and its molecular weight is 490.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis of related compounds often involves complex reactions to introduce specific functional groups that impart desired biological activities. For example, the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines showcases the creation of nucleophilic addition products, which are further cyclized to produce imidazo[1,2-a]pyrimidin-3-ylsulfonamides. These processes demonstrate the intricate steps involved in constructing heterocyclic derivatives with potential therapeutic applications (Rozentsveig et al., 2014).

Biological Evaluation

The biological evaluation of sulfonamide derivatives reveals their potential in various therapeutic areas. For instance, celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such investigations highlight the multifaceted roles that these compounds can play in medicine, with certain derivatives exhibiting significant activity against human tumor cell lines and viral enzymes (Küçükgüzel et al., 2013).

Antimicrobial and Antitumor Activity

The synthesis of sulfonamide derivatives is also directed towards antimicrobial and antitumor activities. These compounds have been evaluated for their ability to inhibit microbial growth and combat cancer cells. The antimicrobial evaluation of new benzenesulfonamide derivatives has shown promising results against various bacterial strains, indicating their potential as new antimicrobials (Abbas et al., 2017). Additionally, novel benzenesulfonamide-substituted imidazoles have been investigated as inhibitors of transforming growth factor-beta type 1 receptor kinase, demonstrating significant inhibition and highlighting their potential in treating conditions associated with this receptor's activity (Kim et al., 2009).

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O3S/c1-14-26-19(12-20(27-14)30-11-10-25-13-30)28-15-2-4-16(5-3-15)29-34(31,32)18-8-6-17(7-9-18)33-21(22,23)24/h2-13,29H,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSHOCABJSJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.